Bromoacetic-PEG2-NHS ester

Catalog No.
S15679255
CAS No.
M.F
C11H14BrNO7
M. Wt
352.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic-PEG2-NHS ester

Product Name

Bromoacetic-PEG2-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoacetyl)oxyethoxy]propanoate

Molecular Formula

C11H14BrNO7

Molecular Weight

352.13 g/mol

InChI

InChI=1S/C11H14BrNO7/c12-7-11(17)19-6-5-18-4-3-10(16)20-13-8(14)1-2-9(13)15/h1-7H2

InChI Key

UUKVWNBZOXPLHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOC(=O)CBr

Bromoacetic-PEG2-NHS ester, also known as Bromoacetamido-PEG2-NHS ester, is a chemical compound characterized by its unique structure that combines a polyethylene glycol (PEG) spacer with a bromoacetyl moiety and an N-hydroxysuccinimide (NHS) ester functional group. The molecular formula of this compound is C13H19BrN2O7C_{13}H_{19}BrN_{2}O_{7}, and it has a molecular weight of approximately 395.2 g/mol. The presence of the hydrophilic PEG spacer enhances solubility in aqueous environments, making it particularly useful in biological applications. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the NHS ester is highly reactive towards primary amines, facilitating the labeling of various biomolecules such as proteins and oligonucleotides .

Bromoacetic-PEG2-NHS ester primarily participates in nucleophilic substitution reactions due to the presence of the bromoacetyl group. This group can undergo substitution by nucleophiles such as amines, leading to the formation of stable amide bonds. The NHS ester component reacts with primary amines under physiological conditions (pH 7.2 to 9), resulting in the release of N-hydroxysuccinimide and the formation of an amide linkage . This reaction is crucial for conjugating biomolecules in various applications, including protein labeling and crosslinking.

The biological activity of Bromoacetic-PEG2-NHS ester is largely attributed to its ability to label primary amines on proteins and other biomolecules. This labeling facilitates various biochemical assays and studies, including tracking protein interactions and modifications. The hydrophilic nature of the PEG spacer contributes to increased solubility and stability in biological systems, enhancing the effectiveness of the compound in cellular environments .

Bromoacetic-PEG2-NHS ester can be synthesized through several methods, typically involving the reaction of PEG with bromoacetic acid and NHS. The general synthetic route includes:

  • Activation of Carboxylic Acid: Bromoacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or similar agents.
  • Coupling Reaction: The activated bromoacetic acid is then reacted with PEG to form a bromoacetyl-PEG intermediate.
  • Formation of NHS Ester: Finally, N-hydroxysuccinimide is introduced to convert the carboxylic acid group into an NHS ester, yielding Bromoacetic-PEG2-NHS ester .

Bromoacetic-PEG2-NHS ester has diverse applications in biochemical research and drug development:

  • Protein Labeling: It is widely used for labeling proteins via amine groups for tracking and studying protein interactions.
  • Crosslinking Agents: The compound serves as a crosslinker in creating stable conjugates between biomolecules.
  • Drug Delivery Systems: Its properties make it suitable for developing targeted drug delivery systems where selective binding to specific cell types is required .

Studies involving Bromoacetic-PEG2-NHS ester often focus on its interaction with various biomolecules. The compound's ability to react with primary amines allows researchers to explore protein dynamics, interactions, and modifications. Interaction studies can provide insights into cellular mechanisms and pathways affected by specific proteins labeled with this compound. Additionally, its use in conjugation studies aids in understanding how drugs interact with their targets at the molecular level .

Bromoacetic-PEG2-NHS ester shares structural similarities with several other compounds that also contain PEG spacers and reactive groups for biomolecule conjugation. Here are some notable comparisons:

Compound NameStructure/Functional GroupsUnique Features
Bromo-PEG2-NHS esterPEG spacer + Bromo group + NHS esterUsed primarily in PROTAC synthesis
Sulfo-NHS esterPEG spacer + Sulfonate group + NHS esterIncreased water solubility; prevents cell membrane permeation
Bromoacetamido-PEG2-C2-NHS esterSimilar structure but different linker lengthVariations in linker length can affect reactivity
N-Hydroxysuccinimide bromoacetateSimple bromoacetate + NHS esterMore straightforward application in peptide conjugation

Each compound has unique properties that make them suitable for specific applications, but Bromoacetic-PEG2-NHS ester stands out due to its balance between hydrophilicity from the PEG spacer and reactivity from both the NHS ester and bromoacetyl groups, making it versatile for various biochemical applications .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

7

Exact Mass

350.99536 g/mol

Monoisotopic Mass

350.99536 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

Explore Compound Types